REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.CN(C)C=O.[CH2:16](Cl)[C:17]#[CH:18].C(=O)([O-])[O-].[K+].[K+].[CH3:26][CH2:27][CH2:28]CC>O.CCOCC>[CH2:16]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:28][C:27]#[CH:26])=[O:7])=[CH:4][CH:3]=1)[C:17]#[CH:18] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 8.0 g
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
washed in turn with water (2 × 50 ml.) and saturated aqueous sodium chloride (1 × 50 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over calcium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent is removed by rotary evaporation
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC1=CC=C(C(=O)OCC#C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |